N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide
Brand Name: Vulcanchem
CAS No.: 397880-93-2
VCID: VC21520514
InChI: InChI=1S/C12H15FN2O/c13-10-3-5-11(6-4-10)14-12(16)9-15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16)
SMILES: C1CCN(C1)CC(=O)NC2=CC=C(C=C2)F
Molecular Formula: C12H15FN2O
Molecular Weight: 222.26g/mol

N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide

CAS No.: 397880-93-2

Cat. No.: VC21520514

Molecular Formula: C12H15FN2O

Molecular Weight: 222.26g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide - 397880-93-2

Specification

CAS No. 397880-93-2
Molecular Formula C12H15FN2O
Molecular Weight 222.26g/mol
IUPAC Name N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide
Standard InChI InChI=1S/C12H15FN2O/c13-10-3-5-11(6-4-10)14-12(16)9-15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16)
Standard InChI Key XUHKVJOCQINJLO-UHFFFAOYSA-N
SMILES C1CCN(C1)CC(=O)NC2=CC=C(C=C2)F
Canonical SMILES C1CCN(C1)CC(=O)NC2=CC=C(C=C2)F

Introduction

Chemical Structure and Properties

Structural Characteristics

N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide consists of three main structural components: a 4-fluorophenyl group, an amide linkage, and a pyrrolidinyl moiety. The compound features a fluorine atom at the para position of the phenyl ring, which significantly influences its electronic properties and potential biological interactions. The pyrrolidin-1-yl group is connected to the acetamide portion, which in turn forms a secondary amide bond with the 4-fluorophenyl group .

The structural arrangement can be visualized as having the pyrrolidine ring system (a five-membered nitrogen-containing ring) attached to a methylene carbon, which connects to the carbonyl carbon of an amide group. This amide group forms a bond with the nitrogen attached to the 4-fluorophenyl ring . This particular arrangement creates a compound with potential for hydrogen bonding through the amide group, while the fluorine substituent provides potential for additional interactions in biological systems.

Chemical Properties

The chemical behavior of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide can be predicted based on its functional groups. The amide linkage is relatively stable under physiological conditions but can undergo hydrolysis under acidic or basic conditions. The pyrrolidine ring contains a tertiary amine, which can act as a base or nucleophile in chemical reactions .

The presence of the fluorine atom at the para position of the phenyl ring impacts the electronic distribution, potentially affecting the reactivity of the aromatic system. Fluorine substitution typically increases metabolic stability in pharmaceutical compounds and can enhance binding interactions with target proteins through hydrogen bonding or dipole-dipole interactions .

Identifiers and Nomenclature

Registry Numbers and Database IDs

N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide is cataloged in various chemical databases with specific identifiers that allow for unambiguous reference and retrieval of information.

Table 2: Chemical Identifiers

Identifier TypeValueSource
PubChem CID934518
CAS Number397880-93-2
ChEMBL IDCHEMBL1406979
Representation TypeValueSource
SMILESC1CCN(C1)CC(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C12H15FN2O/c13-10-3-5-11(6-4-10)14-12(16)9-15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16)
InChIKeyXUHKVJOCQINJLO-UHFFFAOYSA-N

These representations are crucial for computational chemistry, database searches, and chemical informatics applications. The SMILES notation provides a linear string representation of the chemical structure, while the InChI and InChIKey formats offer standardized methods for encoding chemical structures in a computer-readable format .

Synonyms

N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide is also known by several synonyms:

  • N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)acetamide

  • N-(4-fluorophenyl)-2-(1-pyrrolidinyl)acetamide

  • EJQ (an abbreviation or code name)

These alternative names may appear in scientific literature, patents, or commercial catalogs, and understanding these synonyms is important for comprehensive literature searches.

Related Compounds and Structural Analogs

Understanding structural analogs of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide provides valuable context for its potential properties and applications. Several related compounds were identified in the search results that share structural similarities:

These structural analogs suggest that the basic scaffold of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide has been modified in various ways to investigate structure-activity relationships and to potentially optimize properties for specific applications.

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